![molecular formula C17H14ClFN2OS B2896149 3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 933235-92-8](/img/structure/B2896149.png)
3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Overview
Description
This compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their wide range of applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), and single-crystal X-ray diffraction . These techniques can provide information on the compound’s conformation, bond lengths and angles, and other structural details.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific functional groups. For example, the 1,3,5-triazine core of the molecule could potentially undergo reactions with nucleophiles .Scientific Research Applications
Synthesis and Characterization
Compounds with structures incorporating elements such as oxadiazoline rings have been synthesized and characterized through various methods. For instance, a study on the synthesis and antimicrobial evaluation of new Mannich bases bearing the 1,3,4-oxadiazoline ring system demonstrates the methodology for creating and analyzing such compounds, including spectral and elemental analysis to confirm their structure (JagadeeshPrasad et al., 2015).
Antimicrobial and Anti-inflammatory Activities
Research has explored the antimicrobial and anti-inflammatory potentials of compounds with oxadiazoline and related structures. For example, novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones have been synthesized and shown to possess significant anti-inflammatory properties, suggesting a potential application in developing new therapeutic agents (Koksal et al., 2013).
Spectroscopic Studies and Tautomerism
The spectroscopic analysis, including FTIR, NMR, and molecular orbital calculations, has been applied to study compounds like 1,3,4-oxadiazole-thione hybrids, offering insights into their structural dynamics and electronic properties. Such studies can reveal detailed information about the tautomerism and electronic structure of complex molecules, which is essential for understanding their chemical behavior and potential applications (Soliman et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
10-(2-chlorophenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c1-17-9-13(11-8-10(19)6-7-15(11)22-17)20-16(23)21(17)14-5-3-2-4-12(14)18/h2-8,13H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAZOYTVRRIVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)F)NC(=S)N2C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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